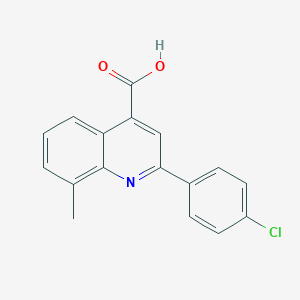
2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
Synthesis of quinoline derivatives, including those similar to 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, involves several strategies. A notable method is the condensation and cyclization reactions of suitable precursors under acid catalysis, leading to the formation of the quinoline core structure. Such synthesis often incorporates chlorine and other substituents into the quinoline ring at various positions to yield the desired compound (Al-huniti, Zahra, & El-Abadelah, 2007).
Molecular Structure Analysis
The molecular structure of quinoline derivatives, including 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, is characterized by the presence of a quinoline core, substituted with various groups such as chlorophenyl and methyl groups. These substitutions influence the compound's geometric and electronic structure, impacting its chemical reactivity and physical properties. Studies have utilized X-ray crystallography to elucidate the precise molecular structures, revealing interactions such as hydrogen bonding and π-π stacking that stabilize the crystal structure (Butcher, Jasinski, Narayana, Sunil, & Yathirajan, 2007).
Chemical Reactions and Properties
Quinoline derivatives undergo various chemical reactions, including nucleophilic substitution and condensation reactions. The presence of electron-withdrawing groups such as the chlorophenyl moiety can activate the quinoline ring towards nucleophilic attack, facilitating the introduction of additional functional groups or modification of existing ones. These reactions expand the chemical versatility of quinoline derivatives, making them suitable for further chemical transformations (El-Badry, 2010).
Physical Properties Analysis
The physical properties of 2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid, such as solubility, melting point, and crystal structure, are significantly influenced by its molecular structure. The presence of halogen atoms contributes to its lipophilicity, affecting its solubility in various solvents. The molecular interactions within the crystal lattice, including hydrogen bonding, dictate the compound's melting point and stability (Ukrainets, Sidorenko, & Slobodzyan, 2005).
Chemical Properties Analysis
2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid exhibits a range of chemical properties, including acidity, basicity, and reactivity towards electrophiles and nucleophiles. The carboxylic acid group imparts acidic characteristics, enabling deprotonation and the formation of salts with bases. The quinoline nitrogen atom may act as a weak base, participating in the formation of hydrogen bonds and coordination compounds (Smith, Khoo, Chia, & Hynes, 1995).
Applications De Recherche Scientifique
Antimicrobial and Antiproliferative Agents
- Scientific Field: Pharmacology
- Summary of Application: N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, which share some structural similarities with the compound you mentioned, have been synthesized and studied for their potential as antimicrobial and anticancer agents .
- Methods of Application: The compounds were synthesized and their structures confirmed by physicochemical properties and spectroanalytical data. They were then evaluated for in vitro antimicrobial activity against bacterial and fungal species using the turbidimetric method, and for anticancer activity against the oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by the Sulforhodamine B (SRB) assay .
- Results: The results revealed that compounds d1, d2, and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were the most active ones against the breast cancer cell line .
Synthesis of Quinazolinone Derivatives
- Scientific Field: Organic Chemistry
- Summary of Application: Substituted quinazolinones derivatives, which are structurally related to the compound you mentioned, have been synthesized and tested for their antimicrobial activity .
- Methods of Application: The compounds were synthesized and then tested for their antimicrobial activity against Gram-negative and Gram-positive bacteria .
- Results: Among the prepared products, 3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one (3a) was found to exhibit potent in vitro anti-microbial activity against Staphylococcus aureus .
Anticancer Properties
- Scientific Field: Oncology
- Summary of Application: 4-Chlorophenylacetic acid, which shares some structural similarities with the compound you mentioned, has been found to possess anticancer properties . It is a novel therapeutic agent that can be useful in the prevention or treatment of estrogen-sensitive breast cancer .
- Methods of Application: The compound acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
- Results: The compound has shown potential as a therapeutic agent for estrogen-sensitive breast cancer .
Aerobic Degradation of 1,1-Dichloro-2,2-bis(4-chlorophenyl)ethane
- Scientific Field: Environmental Science
- Summary of Application: 4-Chlorophenylacetic acid was used to study the mechanism of aerobic degradation of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane by Ralstonia eutropha A5 .
- Methods of Application: The compound was used in an experimental setup to understand the degradation process of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane .
- Results: The study provided insights into the degradation process of 1,1-dichloro-2,2-bis(4-chlorophenyl)ethane .
Antiviral Activity
- Scientific Field: Virology
- Summary of Application: Indole derivatives, which share some structural similarities with the compound you mentioned, have been found to possess antiviral properties . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents .
- Methods of Application: The compounds were prepared and tested for their antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
- Results: Among the tested compounds, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L .
Anti-Inflammatory Activity
- Scientific Field: Pharmacology
- Summary of Application: Certain indole derivatives have been found to possess anti-inflammatory properties . Among the tested compounds, compounds 4-(2-amino-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-4-yl)phenol and 4-(4-aminophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl)pyrimidin-2-amine showed significant inflammation inhibition .
- Methods of Application: The compounds were synthesized and their anti-inflammatory activity was tested using paw edema .
- Results: The compounds showed 87.4% and 88.2% inflammation inhibition respectively .
Safety And Hazards
As with any chemical compound, the safety and hazards would depend on the specific structure of the compound. Proper handling and disposal procedures should be followed to ensure safety345.
Orientations Futures
The future directions for research on this compound would likely involve further exploration of its biological activity, potential applications in medicine or other fields, and the development of new synthetic routes1.
Please note that this is a general analysis based on the components of the compound you mentioned. For a more accurate analysis, more specific information about the compound would be needed. If this is a novel compound, experimental studies would be required to determine its properties and potential applications. Always remember to follow safety guidelines when handling chemical compounds.
Propriétés
IUPAC Name |
2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO2/c1-10-3-2-4-13-14(17(20)21)9-15(19-16(10)13)11-5-7-12(18)8-6-11/h2-9H,1H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIYWPBMCVFZAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60285078 | |
| Record name | 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
CAS RN |
107027-43-0 | |
| Record name | 2-(4-Chlorophenyl)-8-methyl-4-quinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=107027-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-chlorophenyl)-8-methylquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60285078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



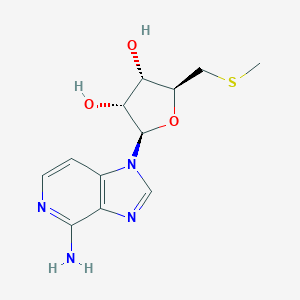
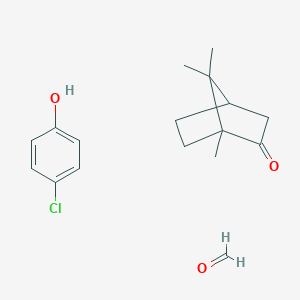
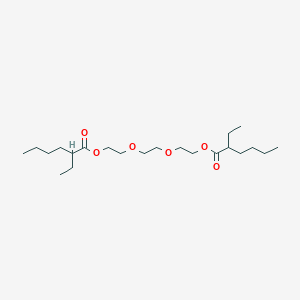
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
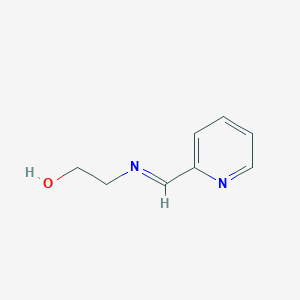
![4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-ol](/img/structure/B24739.png)
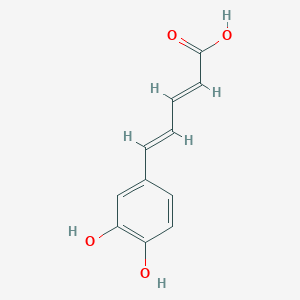
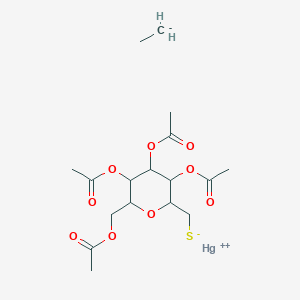
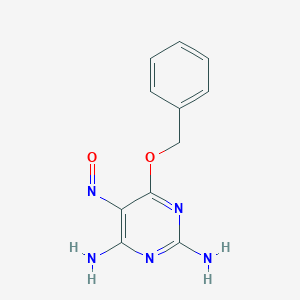
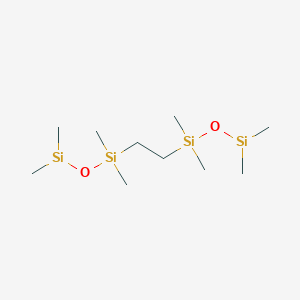
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B24752.png)
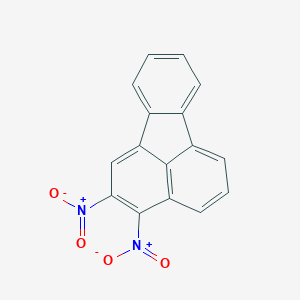
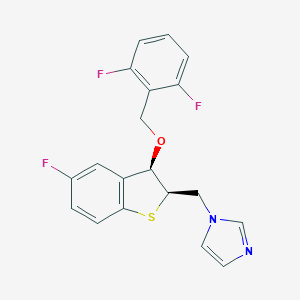
![[(2R,3S,4R,5R)-5-amino-1,2,4-trihydroxy-6-oxohexan-3-yl] dihydrogen phosphate](/img/structure/B24755.png)